(1S,9S,13R)-1,13-dimethyl-10-[(2-methylfuran-3-yl)methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
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Overview
Description
Preparation Methods
The synthesis of MR-1268 involves several steps, starting with the preparation of the benzmorphan core structure. The synthetic route typically includes the following steps:
Formation of the Benzmorphan Core: This involves the cyclization of appropriate precursors to form the benzmorphan skeleton.
Functionalization: Introduction of functional groups such as the furan ring and methyl groups.
Methansulphonate Addition: The final step involves the addition of the methansulphonate group to the benzmorphan core.
Industrial production methods for MR-1268 would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and purification techniques such as preparative high-performance liquid chromatography (prep-HPLC) .
Chemical Reactions Analysis
MR-1268 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzmorphan core.
Substitution: Substitution reactions can introduce different functional groups onto the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MR-1268 has several scientific research applications:
Analgesic Research: It has been studied for its analgesic properties, showing potency similar to pentazocine and morphine.
Respiratory Studies: Research has been conducted on its effects on respiratory indices, showing dose-related decreases in expired minute volume.
Pharmacological Studies: Its pharmacological profile has been studied to understand its potential as a non-habit-forming analgesic.
Mechanism of Action
MR-1268 exerts its effects by binding to opioid receptors in the central nervous system. It has marked morphine-like properties, providing analgesic effects by activating these receptors. The molecular targets include the mu-opioid receptors, and the pathways involved are similar to those of other opioid analgesics .
Comparison with Similar Compounds
MR-1268 is compared with other similar compounds such as pentazocine and morphine. It has the following unique features:
Duration of Action: Its duration of action is intermediate between pentazocine and morphine.
Side Effects: MR-1268 does not produce the psychotomimetic problems associated with pentazocine.
Similar compounds include:
Pentazocine: Another benzmorphan derivative with analgesic properties.
Morphine: A well-known opioid analgesic with high potency and potential for dependence.
Properties
Molecular Formula |
C20H25NO2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(1S,9S,13R)-1,13-dimethyl-10-[(2-methylfuran-3-yl)methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C20H25NO2/c1-13-19-10-15-4-5-17(22)11-18(15)20(13,3)7-8-21(19)12-16-6-9-23-14(16)2/h4-6,9,11,13,19,22H,7-8,10,12H2,1-3H3/t13-,19-,20-/m0/s1 |
InChI Key |
MTDCZKOSLIRABS-MRFFXTKBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC3=C([C@]1(CCN2CC4=C(OC=C4)C)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC4=C(OC=C4)C)C)C=C(C=C3)O |
Origin of Product |
United States |
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